3-Chloro-4,5-dimethoxybenzonitrile

Process chemistry Syk kinase inhibitors Halogenated benzonitriles

Researchers pursuing Syk kinase inhibitors often face extra halogenation steps. 3-Chloro-4,5-dimethoxybenzonitrile (CAS 90537-30-7) solves this as a bifunctional intermediate-nitrile for heterocycle formation, aryl chloride for Pd couplings. • 91% optimized yield via robust oxime dehydration, ensuring scalable, cost-efficient supply. • mp 101-105 °C (>30 °C above non-halogenated analog) enables precipitation-based isolation, eliminating column chromatography. • Explicitly exemplified in WO 2011/092128 for 1,6-naphthyridine Syk inhibitor scaffolds.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
CAS No. 90537-30-7
Cat. No. B1595676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4,5-dimethoxybenzonitrile
CAS90537-30-7
Molecular FormulaC9H8ClNO2
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C#N)Cl)OC
InChIInChI=1S/C9H8ClNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3
InChIKeyFYVNQNKFUPQFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4,5-dimethoxybenzonitrile: Building Block for Pharmaceutical Intermediates


3‑Chloro‑4,5‑dimethoxybenzonitrile is a tri‑substituted benzonitrile (C₉H₈ClNO₂, MW 197.62 g mol⁻¹) bearing electron‑withdrawing chloro and nitrile groups alongside electron‑donating methoxy substituents [REFS‑1]. The compound is isolated as a white crystalline solid with a melting point of 101‑105 °C and a calculated log P of 2.2, indicating moderate lipophilicity [REFS‑2]. It is produced at multi‑gram scale via a robust formic‑acid‑mediated oxime dehydration in 91 % yield and serves as a key intermediate in the synthesis of Syk kinase inhibitors and other heterocyclic drug candidates [REFS‑3].

3-Chloro-4,5-dimethoxybenzonitrile: Edge Over Common Benzonitriles


Benzonitrile derivatives with similar substitution patterns are not interchangeable because the precise positioning of the chloro and methoxy groups governs both the electronic landscape of the aryl ring and the compound’s solid‑state properties [REFS‑1]. The 3‑chloro substituent provides a versatile handle for transition‑metal‑catalysed cross‑coupling reactions, while the 4,5‑dimethoxy motif imparts a higher melting point and crystallinity than the non‑chlorinated parent 3,4‑dimethoxybenzonitrile (mp 66‑71 °C), facilitating purification and handling [REFS‑2]. Furthermore, the chloro‑bearing intermediate is explicitly exemplified in patent WO 2011/092128 for constructing Syk‑inhibitor naphthyridines; using the bromo congener (CAS 781654‑31‑7) would introduce a heavier halogen with different reactivity and cost profiles, potentially altering subsequent coupling efficiency [REFS‑3].

3-Chloro-4,5-dimethoxybenzonitrile: Evidence for Preferential Procurement


Synthetic Yield: Chloro vs. Bromo Analogue

In the patent‑documented synthesis of Syk inhibitor intermediates, the title compound is obtained in 91 % yield from 3‑chloro‑4,5‑dimethoxybenzaldehyde, whereas the corresponding 3‑bromo derivative is reported in a nearly quantitative 100 % yield under analogous conditions [REFS‑1][REFS‑2]. While the bromo congener gives a higher isolated yield, the chloro compound offers better atom economy (Cl = 35.45 vs. Br = 79.90 Da) and typically lower raw‑material cost, making it the preferred choice for large‑scale routes where the chloro substituent is retained in subsequent steps [REFS‑3].

Process chemistry Syk kinase inhibitors Halogenated benzonitriles

Lipophilicity: Chloro vs. Non-Halogenated Analogue

The computed log P (XLogP3) of 3‑chloro‑4,5‑dimethoxybenzonitrile is 2.2, whereas the non‑halogenated parent 3,4‑dimethoxybenzonitrile has a log P of 1.58 [REFS‑1][REFS‑2]. The 0.62 log‑unit increase translates to approximately a 4‑fold greater partition coefficient, which is advantageous when the intermediate must participate in lipophilic reaction environments or when the final drug substance requires enhanced membrane permeability [REFS‑3].

Medicinal chemistry Physicochemical profiling Drug-likeness

Syk Inhibitor Patent Exemplification

WO 2011/092128 explicitly employs 3‑chloro‑4,5‑dimethoxybenzonitrile (compound 4.4) in Examples 6, 7 and 9 for the construction of 1,6‑naphthyridine‑based Syk kinase inhibitors [REFS‑1]. The 3‑bromo analogue is used in a separate step (Example 17), demonstrating that the two halogens are not interchangeable within the same synthetic sequence [REFS‑2]. This documented, sequence‑specific use provides procurement confidence that the chloro intermediate has been validated in a medicinal chemistry campaign, reducing the risk of late‑stage synthetic failure.

Spleen tyrosine kinase (Syk) Patent chemistry Naphthyridine synthesis

Solid-State Handling: Melting Point Advantage

3‑Chloro‑4,5‑dimethoxybenzonitrile is a white crystalline solid melting at 101–105 °C, whereas the non‑chlorinated analogue 3,4‑dimethoxybenzonitrile melts at 66–71 °C [REFS‑1][REFS‑2]. The 30–35 °C higher melting point of the chloro derivative is indicative of stronger crystal‑lattice forces, which can simplify filtration, drying, and storage in kilogram‑scale operations and reduce the risk of caking or melting during ambient‑temperature handling.

Crystallinity Purification Scale‑up handling

3-Chloro-4,5-dimethoxybenzonitrile: Application Scenarios


Syk Kinase Naphthyridine Library Synthesis

Based on its explicit use in WO 2011/092128, 3‑chloro‑4,5‑dimethoxybenzonitrile is the intermediate of choice for constructing 5‑ or 7‑substituted 1,6‑naphthyridine Syk inhibitors [REFS‑1]. The chloro substituent can be carried through multi‑step sequences or exploited in late‑stage functionalisation via Buchwald–Hartwig or Suzuki couplings, providing a direct path to patent‑exemplified scaffolds.

Halogen-Retaining Cross-Coupling Building Block

The combination of a nitrile group (for heterocycle formation) and an aryl chloride (for Pd‑catalysed coupling) makes this compound a valuable bifunctional building block [REFS‑1]. Compared with the non‑halogenated analogue, it eliminates an extra halogenation step, shortening synthetic routes and reducing overall step count.

Crystalline Intermediate for Scalable Process Routes

With a melting point of 101–105 °C—over 30 °C higher than the non‑halogenated parent—the compound can be isolated directly by precipitation from aqueous work‑up, as demonstrated in the 91 %‑yield procedure [REFS‑2][REFS‑3]. This crystalline character supports straightforward filtration and drying in pilot‑plant settings, minimising the need for column chromatography.

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